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molecular formula C13H13ClO2 B8462616 4-(4-oxocyclohexyl)benzoyl Chloride CAS No. 139778-75-9

4-(4-oxocyclohexyl)benzoyl Chloride

Cat. No. B8462616
M. Wt: 236.69 g/mol
InChI Key: LYOXTSKUEXXZSG-UHFFFAOYSA-N
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Patent
US06177594B1

Procedure details

4-(4-Oxocyclohexyl)benzoyl chloride [obtainable by reacting 0.75 mol (130.7 g) of 4-phenylcyclohexanone with 1 mol of oxalyl chloride and 2 mol of AlCl3 in dichloromethane, followed by hydrolysis with ice-water/HCl] is added to an aqueous solution (15%) of 3 mol of dimethylamine and the mixture is stirred for 2 hours at 0 to 5°. It is worked up in conventional manner to give 125.2 g of N,N-dimethyl-4-(4-oxocyclohexyl)benzamide, m.p. 118°; yield: 68% based on 4-phenylcyclohexanone.
Quantity
130.7 g
Type
reactant
Reaction Step One
Quantity
130.7 g
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH:5]([C:8]2[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1.C1(C2CCC(=O)CC2)C=CC=CC=1.[CH3:30][NH:31][CH3:32]>>[CH3:30][N:31]([CH3:32])[C:12](=[O:13])[C:11]1[CH:15]=[CH:16][C:8]([CH:5]2[CH2:6][CH2:7][C:2](=[O:1])[CH2:3][CH2:4]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
130.7 g
Type
reactant
Smiles
O=C1CCC(CC1)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
130.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(CC1)=O
Name
Quantity
3 mol
Type
reactant
Smiles
CNC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 2 hours at 0 to 5°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C(C1=CC=C(C=C1)C1CCC(CC1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 125.2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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